

Assessing the Specificity of MMV390048: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: MMV676584

Cat. No.: B4942471

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For researchers in drug development and parasitology, understanding the specificity of a compound is paramount to predicting its therapeutic window and potential off-target effects. This guide provides a detailed comparison of the antimalarial candidate MMV390048 (also known as MMV048), focusing on its specificity for its primary target, *Plasmodium falciparum* phosphatidylinositol 4-kinase (PfPI4K), versus a panel of human kinases.

MMV390048 is a potent inhibitor of PfPI4K, a lipid kinase essential for the parasite's life cycle, making it a promising target for antimalarial therapy.^{[1][2]} However, the development of MMV390048 was halted due to adverse developmental toxicity observed in rats, which was linked to the inhibition of several human kinases.^{[3][4]} This guide synthesizes available preclinical data to offer a clear perspective on the compound's selectivity profile.

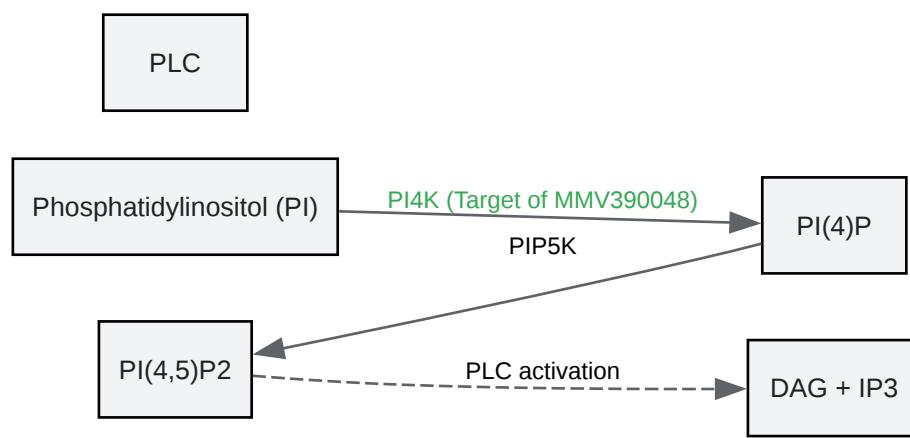
Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of MMV390048 against its intended parasite target and key human off-target kinases. This data is crucial for understanding the therapeutic index and potential for cross-reactivity. A next-generation PI4K inhibitor, UCT943, is included for comparison to highlight advancements in achieving greater selectivity.

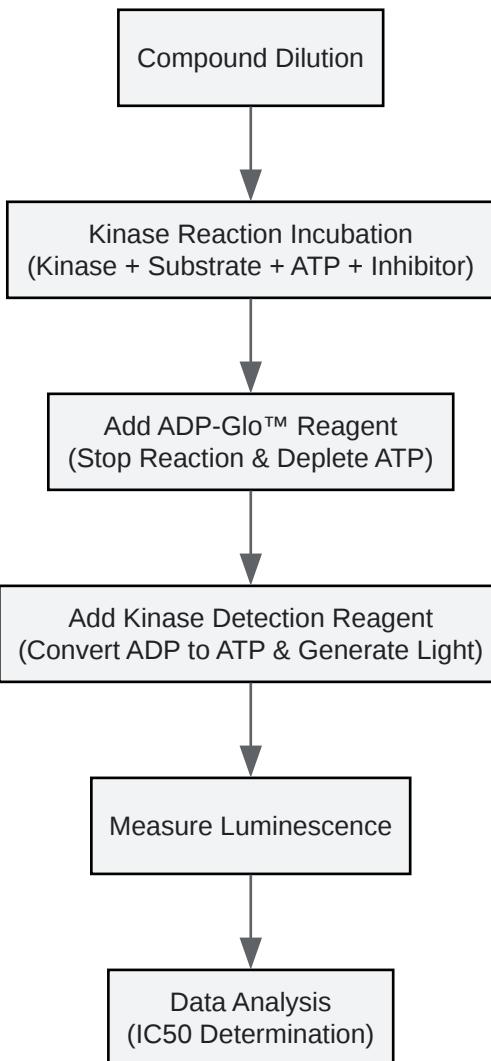
Target	Organism	MMV390048 IC50 (nM)	UCT943 IC50 (nM)	Reference(s)
PI4K	Plasmodium falciparum	28	23	[2][5]
PI4K β	Human	~5400	>200-fold vs PfPI4K	[6][7]
PIP4K2C	Human	In the same range as PfPI4K	Not reported	[2][8]
ATM	Human	Lower affinity than PfPI4K	Not reported	[3][8]
TNIK	Human	Lower affinity than PfPI4K	Not reported	[3][8]
MAP4K4	Human	Implicated in toxicity	Not reported	[3][4]
MINK1	Human	Implicated in toxicity	Not reported	[3][4]
PI3K γ	Human	Implicated in toxicity	Not reported	[3]

Signaling Pathway Context

The diagram below illustrates the central role of PI4K in the phosphoinositide signaling pathway, which is highly conserved across eukaryotes. Inhibition of this pathway can have broad cellular effects, underscoring the need for parasite-specific inhibitors.



Kinase Inhibitor Specificity Profiling Workflow



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